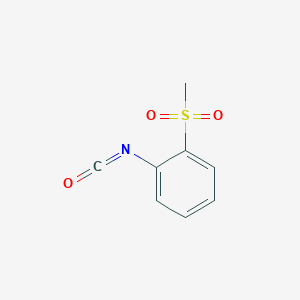
1-Isocyanato-2-methanesulfonylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-2-methanesulfonylbenzene is an organic compound with the molecular formula C9H9NO3S. It belongs to the family of sulfonyl isocyanates, which are highly reactive compounds used in organic synthesis as building blocks for the preparation of a wide range of functionalized molecules.
Méthodes De Préparation
1-Isocyanato-2-methanesulfonylbenzene can be synthesized through various methods. The most common industrial method involves the phosgene process, which is highly efficient but poses environmental and health risks due to the toxicity of phosgene . Nonphosgene methods are also being explored, such as the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanate . These methods are safer and more environmentally friendly.
Analyse Des Réactions Chimiques
1-Isocyanato-2-methanesulfonylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Addition Reactions: It can undergo addition reactions with compounds containing active hydrogen atoms.
Polymerization: It can polymerize to form polyurethanes.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are urethanes, ureas, and polyurethanes .
Applications De Recherche Scientifique
1-Isocyanato-2-methanesulfonylbenzene is widely used in scientific research and industry. Its applications include:
Chemistry: Used as a building block for the synthesis of various functionalized molecules.
Biology: Employed in the modification of biomolecules.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Key component in the production of polyurethanes, which are used in coatings, adhesives, and foams
Mécanisme D'action
The mechanism of action of 1-Isocyanato-2-methanesulfonylbenzene involves its high reactivity with nucleophiles. It reacts with compounds containing active hydrogen atoms, such as alcohols and amines, to form stable urethane and urea linkages. This reactivity is due to the presence of the isocyanate group, which is highly electrophilic .
Comparaison Avec Des Composés Similaires
1-Isocyanato-2-methanesulfonylbenzene is unique due to its sulfonyl isocyanate structure. Similar compounds include:
Toluene diisocyanate: Used in the production of flexible polyurethane foams.
Methylenediphenyl diisocyanate: Used in the production of rigid polyurethane foams.
Hexamethylene diisocyanate: Used in the production of non-yellowing polyurethane coatings.
These compounds share similar reactivity but differ in their specific applications and physical properties.
Propriétés
Formule moléculaire |
C8H7NO3S |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
1-isocyanato-2-methylsulfonylbenzene |
InChI |
InChI=1S/C8H7NO3S/c1-13(11,12)8-5-3-2-4-7(8)9-6-10/h2-5H,1H3 |
Clé InChI |
JEVNCLDYDSYARG-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=CC=C1N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


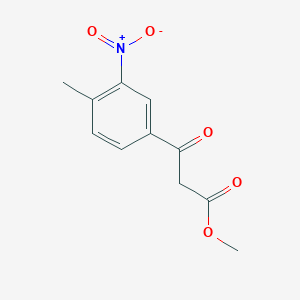
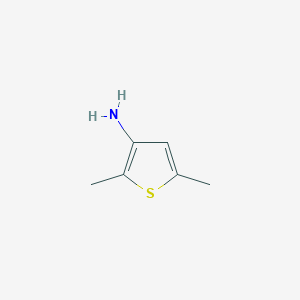
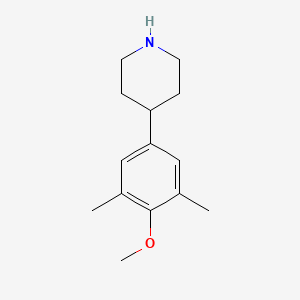
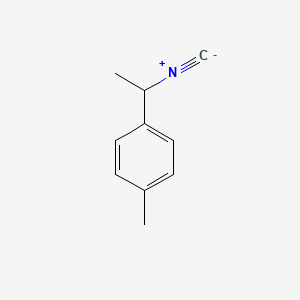


![2-Amino-2-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13599049.png)
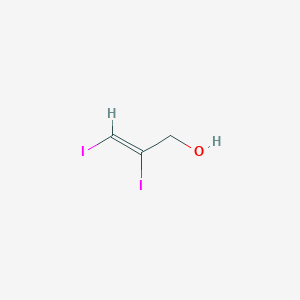



![1-[(2-Bromo-4-chlorophenyl)methyl]piperazine](/img/structure/B13599081.png)


